![molecular formula C15H16ClN5O3 B11285397 2-Methoxyethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11285397.png)
2-Methoxyethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methoxyethyl group, a chlorophenyl group, and a methyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide, with a nitrile compound under acidic or basic conditions to form the tetrazole ring.
Fusing the Tetrazole and Pyrimidine Rings: The tetrazole ring is then fused with a pyrimidine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, chlorinating agents, methylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidines: Other compounds in this class share the tetrazole-pyrimidine core structure but differ in their substituents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group exhibit similar chemical properties and reactivity.
Methoxyethyl Derivatives: Compounds with a methoxyethyl group may have similar solubility and stability characteristics.
Uniqueness
2-METHOXYETHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClN5O3 |
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Molecular Weight |
349.77 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16ClN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-5-3-4-6-11(10)16)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20) |
InChI Key |
CYDGJKMBYYUUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3Cl)C(=O)OCCOC |
Origin of Product |
United States |
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